N-(Diphenylmethylene)glycine tert-butyl ester

Asymmetric Phase-Transfer Catalysis α-Amino Acid Synthesis Catalyst Loading

N-(Diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3) is a Schiff base-protected glycine derivative that functions as a versatile glycine anion equivalent in organic synthesis. It belongs to the class of benzophenone imines of glycine esters, which serve as key substrates for enantioselective alkylation under phase-transfer catalysis (PTC) to produce optically active α-amino acids.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 81477-94-3
Cat. No. B015293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Diphenylmethylene)glycine tert-butyl ester
CAS81477-94-3
SynonymsN-(Diphenylmethylene)glycine 1,1-Dimethylethyl Ester;  (Benzhydrylideneamino)acetic Acid tert-Butyl Ester;  tert-Butyl 2-(Diphenylmethyleneamino)acetate;  tert-Butyl N-(Diphenylmethylene)glycinate; 
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C19H21NO2/c1-19(2,3)22-17(21)14-20-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
InChIKeyYSHDPXQDVKNPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(Diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3): A Core Building Block for Asymmetric α-Amino Acid Synthesis


N-(Diphenylmethylene)glycine tert-butyl ester (CAS 81477-94-3) is a Schiff base-protected glycine derivative that functions as a versatile glycine anion equivalent in organic synthesis [1]. It belongs to the class of benzophenone imines of glycine esters, which serve as key substrates for enantioselective alkylation under phase-transfer catalysis (PTC) to produce optically active α-amino acids [2]. The compound is commercially available at high purity (≥99% HPLC) and is widely employed as a stable, crystalline intermediate in pharmaceutical development, asymmetric catalysis research, and the construction of complex natural and unnatural amino acid frameworks .

Why N-(Diphenylmethylene)glycine tert-butyl ester Cannot Be Arbitrarily Substituted with Other Glycine Schiff Bases or Protecting Group Analogs


The selection of a specific glycine Schiff base for asymmetric alkylation is not interchangeable due to critical differences in substrate acidity, steric bulk, and the subsequent stability of the newly formed stereocenter. For instance, the benzophenone imine moiety in N-(Diphenylmethylene)glycine tert-butyl ester provides a sufficient acidity differential between the starting material and its monoalkylated product, which is essential for preventing over-alkylation and ensuring configurational stability under basic conditions [1]. In contrast, aldimine Schiff bases derived from aromatic aldehydes like p-chlorobenzaldehyde exhibit higher α-proton acidity in the product, making them inherently prone to dialkylation and unsuitable for selective monoalkylation without specialized, non-standard catalyst systems [2]. Furthermore, the tert-butyl ester protecting group offers distinct advantages in orthogonal deprotection strategies compared to methyl or ethyl ester analogs, as it can be selectively cleaved under acidic conditions (e.g., TFA) while leaving other base-labile protecting groups intact [3]. These structural and reactivity nuances directly translate to quantifiable differences in reaction outcomes, as detailed below.

Quantitative Comparative Evidence: N-(Diphenylmethylene)glycine tert-butyl ester vs. Analogous Substrates and Catalyst Systems


Superior Catalyst Loading Efficiency: 0.01 mol% vs. 10-20 mol% for Traditional Catalysts in Asymmetric Alkylation

N-(Diphenylmethylene)glycine tert-butyl ester achieves high enantioselectivity and yield using newly designed, simplified chiral phase-transfer catalysts at loadings as low as 0.01–0.1 mol% [1]. This represents a 100- to 1000-fold reduction in catalyst loading compared to traditional cinchona alkaloid-derived catalysts (typically 10–20 mol%) or polymer-supported analogs (~20 mol%), which are required to achieve comparable yields (81–88%) with the same substrate [2].

Asymmetric Phase-Transfer Catalysis α-Amino Acid Synthesis Catalyst Loading

Scalable High-Yield and High-Enantioselectivity Alkylation: 98% Yield with 99% ee Under Optimized Conditions

Under optimized reaction conditions using a dinaphthoazepinium-based chiral phase-transfer catalyst at 0.001 equiv (0.1 mol%) loading, N-(Diphenylmethylene)glycine tert-butyl ester undergoes alkylation with benzyl bromide to afford the corresponding phenylalanine derivative in 98% isolated yield with >99% ee [1]. This level of performance is not consistently achievable with other common glycine Schiff base esters; for example, alkylation of N-(diphenylmethylene)glycine methyl ester under similar conditions often results in lower enantioselectivity due to reduced steric shielding of the enolate intermediate.

Process Chemistry Asymmetric Synthesis Enantioselective Alkylation

Controlled Monoalkylation Selectivity: Avoiding Dialkylation Byproducts

The benzophenone imine moiety in N-(Diphenylmethylene)glycine tert-butyl ester imparts a critical difference in α-proton acidity between the starting material and the monoalkylated product (estimated ΔpKa ~2-3 units), ensuring that selective monoalkylation is the dominant pathway [1]. This inherent property prevents over-alkylation and dialkylation, which are common side reactions with more acidic aldimine Schiff bases. For example, the p-chlorobenzaldehyde imine of glycine tert-butyl ester exhibits significantly reduced acidity differential, rendering it highly prone to dialkylation; its use for monoalkylation is only feasible under carefully optimized, non-standard conditions and remains a recognized limitation of that substrate class [2].

Reaction Selectivity Monoalkylation Phase-Transfer Catalysis

Broad Substrate Scope in Tandem Conjugate Addition-Elimination: 63-92% Yield, 80-97% ee Across 8 Allylic Acetate Electrophiles

N-(Diphenylmethylene)glycine tert-butyl ester has been demonstrated to undergo tandem conjugate addition-elimination with a variety of structurally diverse allylic acetates under chiral phase-transfer conditions, producing 4-alkylidenyl glutamic acid derivatives in 63–92% yield and 80–97% ee across 8 distinct cases [1]. This robust performance across a range of electrophiles (including aromatic, aliphatic, and functionalized allylic acetates) highlights the versatility of this specific glycine Schiff base. By contrast, alternative substrates such as N-(diphenylmethylene)glycine ethyl ester or aldimine-derived Schiff bases often exhibit a narrower effective substrate scope or diminished yields with certain electrophile classes, limiting their general utility in library synthesis.

Glutamic Acid Derivatives Conjugate Addition Substrate Scope

Recommended Application Scenarios for N-(Diphenylmethylene)glycine tert-butyl ester Based on Empirical Differentiation


Large-Scale Asymmetric Synthesis of Unnatural α-Amino Acids

When scaling the synthesis of chiral α-alkyl-α-amino acids for pharmaceutical development, this tert-butyl ester Schiff base is the preferred substrate. Its compatibility with ultra-low catalyst loadings (0.01–0.1 mol%) directly translates to significant cost savings and simplified purification at kilogram to multi-ton scale. The demonstrated 98% yield and >99% ee in the alkylation with benzyl bromide [1] provide a validated, scalable procedure with minimal waste generation.

Synthesis of Orthogonally Protected Amino Acid Building Blocks for Peptide and Drug Conjugate Chemistry

The tert-butyl ester group is selectively cleaved under mild acidic conditions (e.g., TFA) while leaving Fmoc, Boc, or Cbz groups intact. This orthogonal deprotection strategy is essential for the synthesis of complex, orthogonally protected amino acids such as (2S,4R)-4-hydroxyornithine [2]. The high purity (>99%) and crystalline nature of the starting material ensure reproducible coupling and protection/deprotection sequences, critical for automated peptide synthesizers and GMP manufacturing.

Medicinal Chemistry Library Synthesis of Glutamic Acid and Proline Analogs

The robust performance of this Schiff base in tandem conjugate addition-elimination with allylic acetates (63–92% yield, 80–97% ee) [3] makes it an ideal starting point for generating focused libraries of 4-alkylidenyl glutamic acid derivatives. Its broad functional group tolerance reduces the need for extensive re-optimization when varying the electrophile, accelerating structure-activity relationship (SAR) studies in neurological and metabolic disease programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Diphenylmethylene)glycine tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.